2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide
Description
This compound is a benzofuropyrimidine derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) substituent at the 3-position and an N-(2-ethoxyphenyl)acetamide moiety.
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O7/c1-2-35-21-10-6-4-8-19(21)29-24(32)15-30-25-18-7-3-5-9-20(18)38-26(25)27(33)31(28(30)34)14-17-11-12-22-23(13-17)37-16-36-22/h3-13H,2,14-16H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOIXBPJRLPAOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 521.9 g/mol. The IUPAC name is 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-benzofuro[3,2-d]pyrimidin-1-yl]-N-(4-chloro-2-fluorophenyl)acetamide . The structure features a benzo[d][1,3]dioxole moiety and a benzofuro[3,2-d]pyrimidine core, which contribute to its biological interactions.
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets within biological systems. The structural components allow for:
- Hydrophobic interactions : The benzo[d][1,3]dioxole moiety may facilitate binding to hydrophobic pockets in proteins.
- Hydrogen bonding : The functional groups can engage in hydrogen bonding with specific amino acid residues in target proteins.
- π-π interactions : The aromatic rings in the structure can participate in π-π stacking with nucleobases or other aromatic residues.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related benzodioxole derivatives. For instance, compounds derived from benzodioxole were evaluated for their cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2a | Hep3B | 1625.8 | G2-M phase arrest |
| 2b | Hep3B | 2340.0 | Moderate activity |
| Doxorubicin | Hep3B | 7.4 | Standard control |
In particular, compound 2a demonstrated significant inhibition of cell cycle progression at the G2-M phase, indicating its potential as an anticancer agent .
Antioxidant Activity
The antioxidant properties were assessed using the DPPH assay. Compounds containing the benzodioxole structure showed varying degrees of antioxidant activity:
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| 2a | 39.85 | Trolox (7.72 µM) |
| 2b | 79.95 | Less effective |
These findings suggest that while some derivatives exhibit moderate antioxidant activity, they are less potent than established antioxidants like Trolox .
Case Studies
A study conducted by Hawash et al. synthesized several benzodioxole derivatives and evaluated their biological activities. Notably:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
